molecular formula C9H13NO B2776407 Benzyl(ethoxy)amine CAS No. 54615-11-1

Benzyl(ethoxy)amine

Cat. No. B2776407
CAS RN: 54615-11-1
M. Wt: 151.209
InChI Key: GZFYXELLCJAYIK-UHFFFAOYSA-N
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Description

Benzyl(ethoxy)amine is an organic compound with the IUPAC name N-benzyl-O-ethylhydroxylamine . It has a molecular weight of 151.21 . The compound is typically stored at 4°C and is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using spectroscopic methods such as 1H NMR and 13C NMR . The hydrogens attached to an amine show up at 0.5-5.0 ppm in 1H NMR spectra . Carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectra .


Chemical Reactions Analysis

Amines like this compound can undergo various reactions such as alkylation and acylation . They can also be converted into alkenes by an elimination reaction . In the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature and is typically stored at 4°C . It has a molecular weight of 151.21 . The compound shows absorptions resulting from the N-H bonds of primary and secondary amines in the infrared spectrum .

Scientific Research Applications

1. Stereoselective Intermolecular C-H Amination Reactions

Benzyl(ethoxy)amine is utilized in chiral N-mesyloxycarbamate to perform rhodium-catalyzed stereoselective C-H amination reactions. This process produces chiral benzylic and propargylic amines efficiently using ethyl acetate as a solvent. The corresponding free amines are obtained by cleaving the chiral reagent, which can also be recovered (Lebel, Trudel, & Spitz, 2012).

2. Hydrogenation of Imines

In the study of hydrogenation of imines, this compound derivatives were used to investigate the reaction mechanism. This process is significant for exploring ionic pathways in chemical reactions, challenging the previously proposed concerted mechanism (Åberg, Samec, & Bäckvall, 2006).

3. Solid Phase Organic Synthesis

The compound plays a role in solid phase organic synthesis, where it's used as a linker. Through reductive amination, benzylic secondary amines are produced and subsequently converted into various derivatives like ureas, sulfonamides, and alkyl amides. This versatility in synthesis is crucial for producing high purity products in quantitative yields (Swayze, 1997).

4. Synthesis of Amine-Alkyl Boranes

This compound analogs have been synthesized for studying boron analogs of amino acids like valine and leucine. This involves methods that include reacting amine-alkyl(N-ethylcarbamoyl)borane with Et3OBF4 in dichloromethane, followed by deprotonation, illustrating its potential in synthesizing complex organic structures (Sutton, Baize, Mills, & Todd, 1992).

5. Catalytic Reductive Aminations

This compound is relevant in catalytic reductive aminations, a process widely applied in industries for synthesizing amines and pharmaceuticals. This process couples carbonyl compounds with amines or nitro compounds in the presence of hydrogen and suitable catalysts, demonstrating its importance in sustainable and cost-effective production of diverse amines (Murugesan et al., 2020).

Safety and Hazards

Benzyl(ethoxy)amine is labeled with the signal word “Warning” and has several hazard statements including H227, H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Future research directions could involve developing more efficient and controlled methods for the synthesis of Benzyl(ethoxy)amine. Additionally, the development of C(sp3)–H functionalization methods that use the C–H coupling partner as the limiting reagent could be a promising area of research .

Relevant Papers One relevant paper discusses an electrosynthesis method for amide bond formation, which could potentially be applied to the synthesis of this compound . Another paper outlines a C(sp3)–H isocyanation protocol that enables the synthesis of diverse, pharmaceutically relevant benzylic ureas in high-throughput format .

properties

IUPAC Name

N-ethoxy-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-11-10-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFYXELLCJAYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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